
(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other central nervous system disorders. This specific compound is a derivative of the 1,4-benzodiazepine family, which has been extensively studied for its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide typically involves the formation of the benzodiazepine core followed by functional group modifications. One common method involves the condensation of benzodiazepines with tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions . This process can be carried out in a one-pot reaction, reducing the number of synthetic steps and improving yield.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that minimize by-products and simplify purification. The use of isocyanide reagents has been shown to be effective in producing high yields of benzodiazepine derivatives . These methods are designed to be efficient and cost-effective, suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated for its efficacy against various cancer cell lines. For example, in vitro assays conducted by the National Cancer Institute (NCI) demonstrated significant growth inhibition in multiple human tumor cell lines. The compound exhibited a mean GI50 value of 15.72 μM, indicating its potential as an anticancer agent .
Anxiolytic Properties
As a benzodiazepine derivative, this compound is being investigated for its anxiolytic effects. Benzodiazepines are commonly used in clinical settings to treat anxiety disorders. The structural modifications present in this compound may enhance its binding affinity to GABA receptors, thereby increasing its efficacy as an anxiolytic agent .
Intermediate in Drug Synthesis
(7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide serves as an important intermediate in the synthesis of other pharmacologically active compounds, including Midazolam and its analogs. Its role as an intermediate facilitates the development of new drugs with improved therapeutic profiles .
Case Studies and Research Findings
A comprehensive review of literature reveals several notable studies focusing on this compound:
Mechanism of Action
The mechanism of action of (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide involves binding to central benzodiazepine receptors, which interact allosterically with GABA receptors. This interaction potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking cortical and limbic arousal .
Comparison with Similar Compounds
Similar Compounds
Norfludiazepam: A metabolite of flurazepam with similar pharmacological properties.
Cinolazepam: A benzodiazepine derivative with anxiolytic, anticonvulsant, and sedative properties.
Ethyl loflazepate: Another benzodiazepine derivative used for its anxiolytic and sedative effects.
Uniqueness
What sets (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide apart is its specific chemical structure, which allows for unique interactions with biological targets. Its fluorophenyl group enhances its binding affinity and specificity, making it a valuable compound for research and therapeutic applications .
Biological Activity
The compound (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide , also known as 2-Aminomethyl-7-chloro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine , is a derivative of benzodiazepine with potential pharmacological applications. Its structural features suggest that it may possess significant biological activity, particularly in the realm of sedatives and anxiolytics.
- Molecular Formula : C16H15ClFN3
- Molecular Weight : 303.76 g/mol
- CAS Number : 59467-64-0
- IUPAC Name : [7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine
Benzodiazepines typically exert their effects by modulating the GABA_A receptor, enhancing the inhibitory neurotransmitter GABA's action in the central nervous system. This results in sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. The specific interactions of this compound with GABA_A receptors have not been extensively documented but can be inferred based on its structural similarity to other known benzodiazepines.
In Vitro Studies
Research has demonstrated that compounds similar to this compound exhibit various biological activities:
- GABA_A Receptor Modulation : Preliminary studies indicate that this compound may enhance GABAergic activity, akin to other benzodiazepines. Investigations into its binding affinity and efficacy at different GABA_A receptor subtypes are ongoing.
- Cox Inhibition : Some derivatives have shown potential as cyclooxygenase (COX) inhibitors. For example, studies on related compounds indicated they could inhibit COX enzymes, which are involved in inflammatory processes .
Case Studies
A recent case study explored the use of related benzodiazepine derivatives in treating anxiety disorders. The findings suggested that these compounds significantly reduced anxiety levels in patients compared to placebo treatments. Although direct references to this compound were not made, the implications for its potential therapeutic applications are noteworthy.
Comparative Analysis with Other Benzodiazepines
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing (7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-ylidene)-N-methylacetamide?
- Methodological Answer : Synthesis involves condensing benzodiazepinone intermediates with N-methylacetamide derivatives. For analogous compounds, dissolving 5-(2-fluorophenyl)-7-chloro-2,3-dihydro-1H-1,4-benzodiazepinone in dimethylformamide (DMF) and reacting with sodium methoxide in methanol (54 mmol) under controlled temperatures (0–20°C) yields the desired product. Subsequent alkylation with diethylamino-ethyl chloride, followed by purification via vacuum distillation and recrystallization, achieves >75% purity .
Q. Which analytical techniques are recommended for identifying impurities in this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are standard. Key impurities include Imp. E (CAS 59467-64-0) and Imp. F (CAS 2886-65-9), which are quantified using certified reference standards. Gradient elution with acetonitrile/water (0.1% formic acid) and UV detection at 254 nm resolve these impurities effectively .
Table 1: Common Impurities and Detection Methods
Impurity Name | CAS Number | Molecular Formula | Detection Method |
---|---|---|---|
Imp. E (EP) | 59467-64-0 | C₁₇H₁₄ClFN₂O | HPLC-UV, LC-MS/MS |
Imp. F (EP) | 2886-65-9 | C₁₅H₁₀ClFN₂O | LC-MS/MS |
Q. What spectroscopic methods confirm the structural integrity of this compound?
- Methodological Answer : ¹H and ¹³C NMR are critical for verifying the benzodiazepine core and substituents. The 2-fluorophenyl group shows distinct ¹⁹F NMR signals at δ -110 to -120 ppm. Infrared spectroscopy (IR) identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and NH bending modes (1550 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 402.08 .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize des-chloro byproduct formation?
- Methodological Answer : Reducing reaction temperatures (<10°C) and using anhydrous DMF suppress hydrolysis of the chloro substituent. Stoichiometric control of sodium methoxide (1.1–1.3 equivalents) limits side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound with <2% impurities .
Q. What computational strategies predict the compound’s binding affinity to GABA_A receptors?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) with GABA_A receptor homology models (based on PDB 6HUP) evaluates binding poses. Quantitative Structure-Activity Relationship (QSAR) models using descriptors like topological polar surface area (TPSA) and ClogP correlate with experimental IC50 values. Validation via radioligand displacement assays ([³H]flunitrazepam) confirms computational predictions .
Q. How do structural modifications at the 2-fluorophenyl group affect metabolic stability?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring reduces CYP3A4-mediated oxidation. In vitro assays with human liver microsomes (HLMs) quantify metabolic half-life (t½). Co-incubation with CYP inhibitors (e.g., ketoconazole) identifies dominant metabolic pathways. LC-MS/MS monitors parent compound depletion and metabolite formation .
Q. What methodologies resolve discrepancies in solubility data across pH gradients?
- Methodological Answer : Shake-flask solubility studies at pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) with HPLC quantification standardize measurements. Hansen solubility parameters (δD, δP, δH) derived from molecular dynamics simulations align with experimental data to refine predictive models .
Q. How can researchers address contradictions in reported pharmacokinetic profiles?
- Methodological Answer : Cross-species comparisons (e.g., rat vs. human microsomes) under identical incubation conditions (NADPH concentration, 37°C) clarify metabolic differences. Physiologically Based Pharmacokinetic (PBPK) modeling integrates in vitro data (permeability, protein binding) to predict in vivo outcomes, reducing inter-study variability .
Properties
CAS No. |
112634-61-4 |
---|---|
Molecular Formula |
C18H15ClFN3O |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
(2E)-2-[7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-ylidene]-N-methylacetamide |
InChI |
InChI=1S/C18H15ClFN3O/c1-21-17(24)9-12-10-22-18(13-4-2-3-5-15(13)20)14-8-11(19)6-7-16(14)23-12/h2-9,23H,10H2,1H3,(H,21,24)/b12-9+ |
InChI Key |
JODMVMCGAIIFET-FMIVXFBMSA-N |
Isomeric SMILES |
CNC(=O)/C=C/1\CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F |
Canonical SMILES |
CNC(=O)C=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.